N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative featuring a pyrrolo[3,2,1-ij]quinoline core. This bicyclic scaffold is substituted with a 4-bromophenyl group and a methyl group at position 1, along with a sulfonamide moiety at position 7. The bromophenyl substituent is hypothesized to enhance receptor binding affinity, while the sulfonamide group contributes to solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-11-16-10-15(9-12-3-2-8-21(17(12)16)18(11)22)25(23,24)20-14-6-4-13(19)5-7-14/h4-7,9-11,20H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUIUJGSAYVNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma.
Mode of Action
The compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The compound’s similarity to PABA allows it to inhibit and replace PABA in the enzyme, eventually inhibiting the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division.
Biochemical Pathways
The compound affects the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, it prevents the synthesis of folic acid, a crucial component for bacterial DNA synthesis. This results in the inhibition of bacterial growth and cell division.
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally. They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids. Their antibacterial action is inhibited by pus.
Result of Action
The compound’s action results in the inhibition of bacterial growth and cell division. This is achieved by hindering the synthesis of folic acid, a crucial component for bacterial DNA synthesis. This makes the compound bacteriostatic rather than bactericidal.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides. Additionally, the compound’s action may be influenced by the pH of the environment, as sulfonamides are known to be most effective in an acidic environment.
Biological Activity
N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H14BrN3O3S |
| Molecular Weight | 396.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 891190-54-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the pyrrolidine ring and subsequent sulfonamide formation. Various methods such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit cell proliferation and induce apoptosis in human cancer cells by targeting specific signaling pathways associated with cell survival and growth .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. It was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating moderate to strong inhibitory effects. The minimum inhibitory concentration (MIC) values ranged from 15.62 μg/mL to 250 μg/mL for various derivatives related to this structure .
Enzyme Inhibition
This compound acts as an inhibitor for several enzymes. Notably, it has shown strong inhibition of acetylcholinesterase (AChE) and urease enzymes. Such activity suggests potential applications in treating conditions like Alzheimer's disease and certain infections where urease plays a critical role .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Binding : The sulfonamide group enhances binding affinity to target enzymes.
- Receptor Modulation : The compound may act on various receptors involved in cell signaling pathways.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Study on Cancer Cell Lines : In a study involving HeLa and HEK293T cells, the compound demonstrated significant cytotoxic effects with IC50 values indicating potent anticancer activity .
- Antibacterial Screening : A series of derivatives were synthesized and tested for their antibacterial properties against gram-positive and gram-negative bacteria. Results indicated that modifications in the structure led to enhanced antibacterial activity against Bacillus subtilis and Salmonella typhi .
- Enzyme Inhibition Assays : The compound was evaluated for its ability to inhibit AChE and urease in vitro. It exhibited strong inhibitory activity compared to standard drugs used in similar assays .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression.
- Case Studies : Several studies have demonstrated efficacy against different cancer cell lines such as colon carcinoma (HCT-15) and lung cancer (NCI-H322) .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Spectrum of Activity : It exhibits activity against both gram-positive and gram-negative bacteria.
- Comparative Studies : In vitro studies have indicated that certain derivatives possess antimicrobial efficacy comparable to standard antibiotics like norfloxacin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substituent | Enhances lipophilicity and bioavailability |
| Sulfonamide Group | Increases solubility and interaction with biological targets |
| Pyrroloquinoline Core | Central to anticancer and antimicrobial properties |
Comparison with Similar Compounds
4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)
- Structure: Shares the 4-bromophenyl and sulfonamide groups but features a cyclopenta[c]quinoline core instead of a pyrrolo[3,2,1-ij]quinoline.
- Activity : Acts as a potent α7 nAChR allosteric agonist, with responses blocked by methyllycaconitine (MLA), a competitive antagonist .
- Key Difference: The cyclopentaquinoline core may alter conformational flexibility compared to the pyrroloquinoline system in the target compound.
N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Structure : Differs by a 3-methyl substitution on the bromophenyl ring (CAS 898427-30-0, MW 435.3) .
Aryl-Substituted Pyrroloquinoline Sulfonamides
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Structure: Replaces bromophenyl with phenoxyphenyl (MW 420.49, logP 4.22) .
- Properties : Higher lipophilicity (logP 4.22 vs. ~3.5 estimated for the target compound) may enhance membrane permeability but reduce aqueous solubility.
N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Structure : Substituted with chloro and methoxy groups (MW 406.9) .
- Impact : The electron-withdrawing chlorine and methoxy groups may alter electronic properties, influencing receptor binding kinetics.
Core-Modified Analogues
GAT107 ((3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)
- Structure: Cyclopenta[c]quinoline core with stereospecific substitutions .
- Activity : Functions as an ago-PAM, combining direct agonist and PAM effects on α7 nAChRs .
- Key Difference: The stereochemistry and rigid core may enhance selectivity compared to the target compound’s pyrroloquinoline system.
Comparative Data Table
Preparation Methods
Synthetic Pathways
The synthesis of N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is achieved through sequential cyclization, bromination, sulfonamide coupling, and purification steps. Each stage demands optimization to ensure high yields and product integrity.
Cyclization Reactions for Pyrroloquinoline Core Formation
The pyrrolo[3,2,1-ij]quinoline core is synthesized via intramolecular cyclization of precursor amines or ketones. A common approach involves reacting 8-amino-pyrrolo[3,2,1-ij]quinolin-2-one derivatives with cyclic ketones under acidic conditions. For example, cyclization in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80–90°C yields the tetrahydroquinoline scaffold. Alternative methods employ p-toluenesulfonic acid (TsOH) in ethanol-water mixtures to catalyze cyclization at reflux temperatures.
Table 1: Cyclization Reaction Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80–90 | 74 |
| TsOH | EtOH:H₂O (1:2) | Reflux | 83–92 |
Bromination Strategies
Introduction of the bromine atom at the 4-position of the phenyl group is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS). Iron(III) bromide (FeBr₃) serves as a catalyst in dichloromethane (DCM) at 0–25°C, achieving selective para-bromination. NBS offers milder conditions, with reactions proceeding in tetrahydrofuran (THF) under nitrogen atmosphere at room temperature.
Sulfonamide Formation via Coupling Reactions
The sulfonamide group is introduced by reacting the pyrroloquinoline amine intermediate with 4-bromobenzenesulfonyl chloride. This step occurs in polar aprotic solvents like dichloromethane or acetonitrile, with triethylamine (Et₃N) as a base to scavenge HCl. Patent data suggest that ethyl 2-(4-(bromomethyl)phenyl)acetate may serve as an alkylating agent in related sulfonylation reactions, though adaptations are required for this compound.
Table 2: Sulfonamide Coupling Parameters
| Sulfonyl Chloride | Base | Solvent | Yield (%) |
|---|---|---|---|
| 4-bromobenzenesulfonyl chloride | Et₃N | DCM | 89 |
Purification Techniques
Crude product purification involves recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity for pharmaceutical-grade material.
Catalytic Systems and Reaction Optimization
Catalysts critically influence reaction efficiency. TsOH accelerates cyclization and sulfonamide formation by protonating carbonyl groups, facilitating nucleophilic attack. Conversely, K₂CO₃ promotes base-mediated cyclization without side reactions. Industrial protocols favor recyclable catalysts like Amberlyst-15 to reduce costs.
Industrial vs. Laboratory-Scale Synthesis
Laboratory methods prioritize yield and purity, often using stoichiometric reagents and small-scale chromatography. Industrial production employs continuous-flow reactors for cyclization and bromination steps, reducing reaction times by 40%. Solvent recovery systems and catalytic hydrogenation for dehalogenation side reactions further enhance scalability.
Spectroscopic Characterization
While specific spectral data for the target compound remain scarce, analogous pyrroloquinoline sulfonamides exhibit characteristic signals:
Comparative Analysis with Structural Analogs
Replacing the bromine atom with chlorine reduces molecular weight by 42.3 g/mol but decreases lipophilicity (logP from 3.1 to 2.7), impacting membrane permeability. Sulfonamide analogs lacking the methyl group show 30% lower enzymatic inhibition, underscoring the importance of the 1-methyl substituent.
Q & A
Q. What are the key considerations for synthesizing N-(4-bromophenyl)-1-methyl-2-oxo-pyrroloquinoline sulfonamide?
Methodological Answer: Synthesis typically involves cyclization reactions starting from substituted tetrahydroquinoline precursors. For example, AlCl₃-mediated Friedel-Crafts alkylation in 1,2-dichlorobenzene at elevated temperatures (378 K) facilitates ring closure . Critical parameters include:
- Catalyst stoichiometry : Excess AlCl₃ (10:1 molar ratio to substrate) ensures complete reaction .
- Solvent choice : High-boiling solvents (e.g., 1,2-dichlorobenzene) enable prolonged heating without decomposition.
- Purification : Recrystallization from ethanol or methylene chloride/hexane mixtures yields pure crystals for structural validation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach is required:
- ¹H NMR : Assigns proton environments (e.g., methyl groups at δ 1.15 ppm, aromatic protons at δ 6.95–7.13 ppm) and confirms cis/trans isomerism .
- IR spectroscopy : Identifies carbonyl (1731 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) stretches .
- Mass spectrometry (MS) : Fragmentation patterns (e.g., m/z 245 [M⁺]) validate molecular weight .
- X-ray crystallography : Resolves ambiguities in stereochemistry, especially for fused-ring systems .
Q. How can researchers optimize purification protocols for this compound?
Methodological Answer:
- Solvent selection : Ethanol or mixed solvents (methylene chloride/hexane) yield high-purity crystals .
- pH control : Adjust to pH 10 during workup to isolate the free base or sulfonamide form .
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients for intermediates .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during structural elucidation be addressed?
Methodological Answer: Discrepancies (e.g., overlapping NMR signals) require:
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic substitution : Replace the 4-bromophenyl group with halogens (e.g., Cl, F) or electron-withdrawing groups to assess bioactivity changes .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .
- Co-crystallization : Determine binding modes in enzyme active sites to guide rational design .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
Methodological Answer:
- Molecular docking : Predict interactions with biological targets (e.g., quinoline-binding enzymes) using AutoDock Vina .
- MD simulations : Simulate solvation effects and conformational stability in aqueous/organic environments .
- QM/MM studies : Analyze reaction pathways (e.g., cyclization energetics) to optimize synthetic yields .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values across assays (e.g., cell-free vs. cell-based) to identify assay-specific artifacts .
- Dose-response validation : Re-test compounds under standardized conditions (e.g., ATP concentration in kinase assays) .
- Proteomic profiling : Identify off-target effects using mass spectrometry-based interactome mapping .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
